molecular formula C12H25O4P-2 B8793323 Dodecylphosphate

Dodecylphosphate

Cat. No. B8793323
M. Wt: 264.30 g/mol
InChI Key: TVACALAUIQMRDF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Patent
US06117915

Procedure details

To a stirred vessel was added 60 percent w/w of the PEG-5 behenyl phosphate of Example 2 and 40 percent w/w of the lauryl phosphate of Example 1. The vessel contents were heated to 70° C. and allowed to mix for 30 minutes, and then recovered as a mixture of mono- and diester phosphates of PEG-5 behenyl alcohol and lauryl alcohol having an acid value of 169.5 mg KOH.
Name
behenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[P:1]([O-:27])([O-:26])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:2].[P:28]([O-:44])([O-:43])([O:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:29]>>[P:1]([O-:26])([O-:27])([O:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH3:25])=[O:2].[P:28]([O-:43])([O-:44])([O:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH3:42])=[O:29] |f:2.3|

Inputs

Step One
Name
behenyl phosphate
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCCCCCCCCCCCC)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(OCCCCCCCCCCCC)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
to mix for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
recovered as a mixture of mono- and diester phosphates of PEG-5 behenyl alcohol and lauryl alcohol having an acid value of 169.5 mg KOH

Outcomes

Product
Name
Type
Smiles
P(=O)(OCCCCCCCCCCCCCCCCCCCCCC)([O-])[O-].P(=O)(OCCCCCCCCCCCC)([O-])[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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